molecular formula C13H12N2 B14201962 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline CAS No. 918871-87-1

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline

Cat. No.: B14201962
CAS No.: 918871-87-1
M. Wt: 196.25 g/mol
InChI Key: SSSOTJBXYRJGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline is a nitrogen-containing heterocyclic compound.

Preparation Methods

Chemical Reactions Analysis

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.

Mechanism of Action

The mechanism of action of 2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2-(2,5-Dihydro-1H-pyrrol-3-yl)quinoline can be compared with other nitrogen-containing heterocycles such as:

Properties

CAS No.

918871-87-1

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2,5-dihydro-1H-pyrrol-3-yl)quinoline

InChI

InChI=1S/C13H12N2/c1-2-4-12-10(3-1)5-6-13(15-12)11-7-8-14-9-11/h1-7,14H,8-9H2

InChI Key

SSSOTJBXYRJGIG-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CN1)C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.